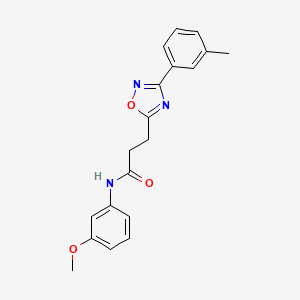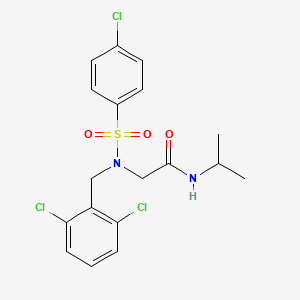
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly known as TAK-659 and is currently being studied for its potential therapeutic applications in the treatment of various types of cancer.
Mécanisme D'action
TAK-659 works by inhibiting the activity of an enzyme called Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that is involved in the development and survival of cancer cells. By inhibiting BTK activity, TAK-659 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, TAK-659 can inhibit the activity of various signaling pathways that are involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its potency and specificity towards BTK. This allows researchers to investigate the role of BTK in cancer development and progression. However, one of the limitations of TAK-659 is its potential toxicity towards non-cancerous cells, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is to investigate its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that begin with the reaction of 2,6-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate, 2-(4-chlorobenzenesulfonyl)-N-(2,6-dichlorobenzyl)amine. This intermediate is then reacted with isopropylacetamide to produce the final product, 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N-isopropylacetamide.
Applications De Recherche Scientifique
TAK-659 has been the subject of several scientific studies that have investigated its potential therapeutic applications in the treatment of various types of cancer. Some of these studies have shown that TAK-659 has potent anti-tumor activity against certain types of cancer cells.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12(2)22-18(24)11-23(10-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZZAIMRZGFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
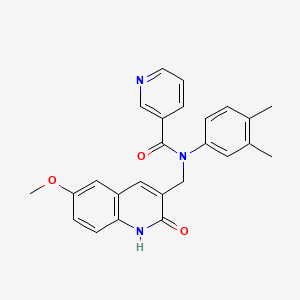
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)


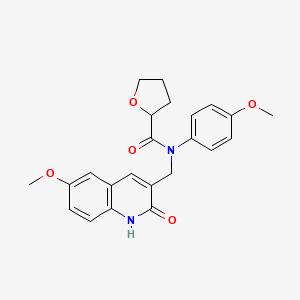
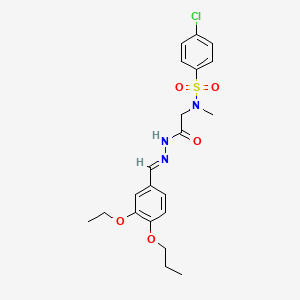
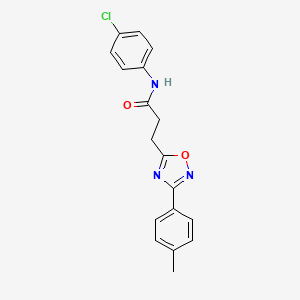

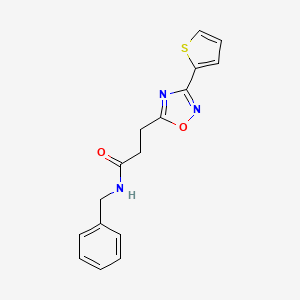
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
